3-(5-Bromo-2-iodophenyl)-3-oxopropanenitrile
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Overview
Description
3-(5-Bromo-2-iodophenyl)-3-oxopropanenitrile is an organic compound that features both bromine and iodine atoms attached to a phenyl ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-iodophenyl)-3-oxopropanenitrile typically involves the reaction of 5-bromo-2-iodobenzaldehyde with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated to reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-iodophenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(5-Bromo-2-iodophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(5-Bromo-2-iodophenyl)-3-oxopropanenitrile exerts its effects depends on the specific application. In chemical reactions, the presence of bromine and iodine atoms allows for selective functionalization and modification of the phenyl ring. The compound can interact with various molecular targets and pathways, depending on the nature of the reaction and the desired outcome.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-iodophenyl)-3-oxopropanenitrile
- 3-(5-Bromo-2-fluorophenyl)-3-oxopropanenitrile
- 3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile
Uniqueness
3-(5-Bromo-2-iodophenyl)-3-oxopropanenitrile is unique due to the presence of both bromine and iodine atoms on the phenyl ring. This dual halogenation provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H5BrINO |
---|---|
Molecular Weight |
349.95 g/mol |
IUPAC Name |
3-(5-bromo-2-iodophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5BrINO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5H,3H2 |
InChI Key |
DTXAEVLFVLOXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)CC#N)I |
Origin of Product |
United States |
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